molecular formula C16H14BrN5O B5067076 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Katalognummer B5067076
Molekulargewicht: 372.22 g/mol
InChI-Schlüssel: YAJJSXOAIHEBFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that plays a crucial role in cancer metabolism. BPTES has been extensively studied for its potential as an anticancer drug, and its synthesis, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been well documented. In

Wirkmechanismus

5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate, a process that is essential for cancer cell survival and proliferation. By inhibiting glutaminase, 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide deprives cancer cells of the glutamine they need to produce energy and synthesize macromolecules, leading to cell death. 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to be a selective inhibitor of glutaminase, and its mechanism of action has been well characterized through biochemical and structural studies.
Biochemical and Physiological Effects
5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of metabolic pathways. 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to be effective against cancer cells that are resistant to other anticancer drugs, suggesting that it may be a promising therapeutic option for patients with advanced or refractory cancer. However, 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to have some limitations for lab experiments, including its low solubility and stability, which can make it difficult to work with in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its selectivity for glutaminase, its ability to induce cell death in a variety of cancer cell lines, and its potential for use in combination with other anticancer drugs. However, 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide also has some limitations for lab experiments, including its low solubility and stability, which can make it difficult to work with in vitro and in vivo. These limitations have led to the development of analogs and derivatives of 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide with improved properties, such as increased solubility and potency.

Zukünftige Richtungen

There are several future directions for research on 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide and its analogs, including the development of more potent and selective inhibitors of glutaminase, the investigation of the molecular mechanisms underlying 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide-induced cell death, and the evaluation of 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide and its analogs in preclinical and clinical studies. Additionally, 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide and its analogs may have potential applications beyond cancer therapy, such as in the treatment of metabolic disorders and neurological diseases. Further research in these areas may lead to the development of new and effective therapies for a range of diseases and conditions.

Synthesemethoden

5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-bromoaniline with ethyl 2-cyanoacetate, followed by the addition of methyl 4-aminobenzoate and triethylamine. The resulting product is then treated with hydrazine hydrate to yield 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. The synthesis of 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been optimized to improve its yield and purity, and various modifications have been made to the reaction conditions to produce analogs with improved potency and selectivity.

Wissenschaftliche Forschungsanwendungen

5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential as an anticancer drug, and its mechanism of action has been the subject of numerous studies. Glutaminase is an enzyme that plays a crucial role in cancer metabolism, and its inhibition by 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to induce cell death in a variety of cancer cell lines. 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to be effective against a range of cancer types, including breast, lung, prostate, and pancreatic cancer, and has been shown to have synergistic effects when used in combination with other anticancer drugs.

Eigenschaften

IUPAC Name

5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O/c1-10-5-7-12(8-6-10)19-16(23)14-15(18)22(21-20-14)13-4-2-3-11(17)9-13/h2-9H,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJJSXOAIHEBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.